molecular formula C10H10BNO2 B13493266 (7-Aminonaphthalen-2-yl)boronic acid

(7-Aminonaphthalen-2-yl)boronic acid

Cat. No.: B13493266
M. Wt: 187.00 g/mol
InChI Key: SQGYMYJXNBMXKB-UHFFFAOYSA-N
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Description

(7-Aminonaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H10BNO2. It is a boronic acid derivative, characterized by the presence of an amino group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Aminonaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (7-Aminonaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various substituted naphthalenes, boranes, and nitro derivatives .

Scientific Research Applications

(7-Aminonaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Aminonaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including the development of sensors and drug delivery systems. The molecular targets and pathways involved include interactions with enzymes and proteins that contain diol groups .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Naphthylboronic acid
  • 4-Aminophenylboronic acid

Comparison: (7-Aminonaphthalen-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its structure provides enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(7-aminonaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,13-14H,12H2

InChI Key

SQGYMYJXNBMXKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=CC(=C2)N)(O)O

Origin of Product

United States

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